

Application Note: Flow Cytometry Analysis of Th17 Cell Inhibition by JTE-151

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Compound of Interest

Compound Name: JTE-151

Cat. No.: B12385005

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Audience: Researchers, scientists, and drug development professionals.

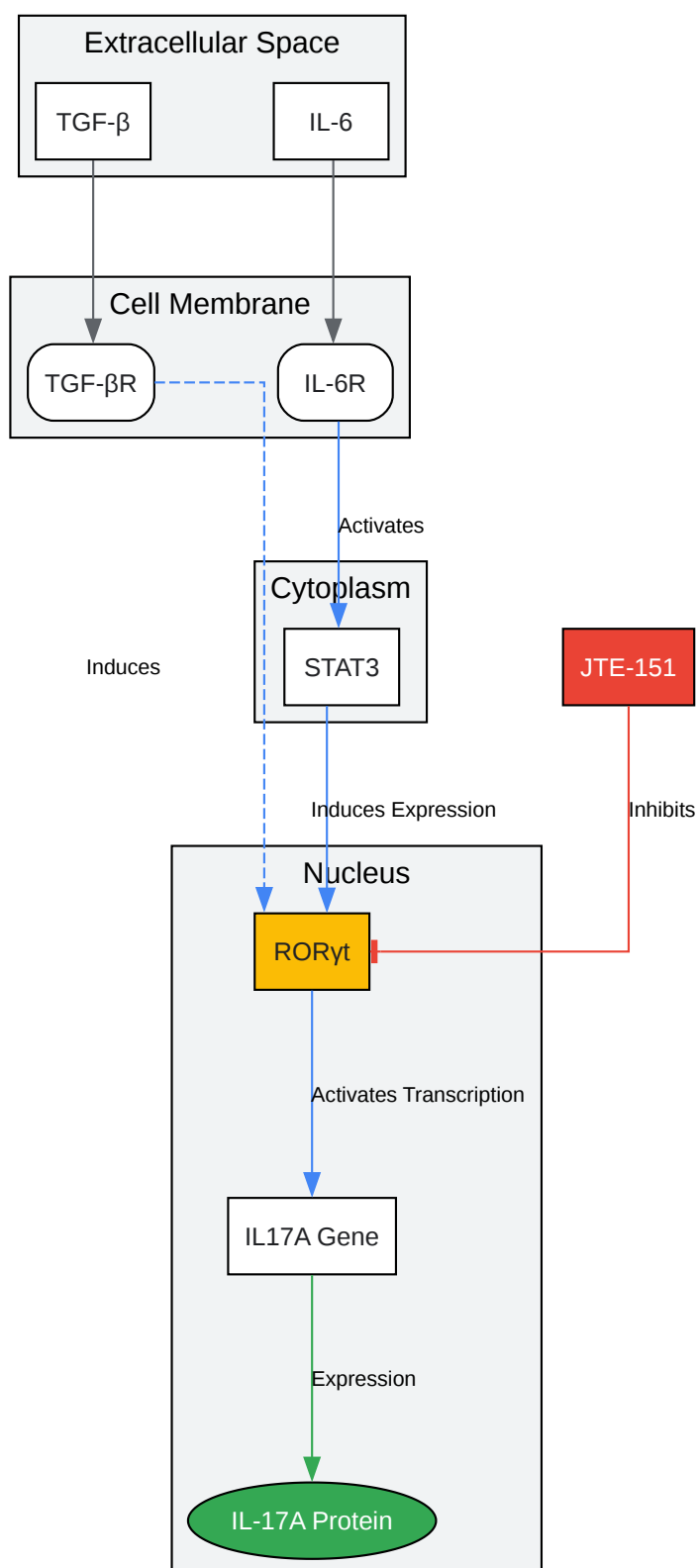
Introduction T helper 17 (Th17) cells are a distinct lineage of CD4⁺ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells are crucial for host defense against extracellular bacteria and fungi.[1] However, dysregulation and over-activation of Th17 cells are strongly implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][4][5][6] The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoid-related orphan receptor-gamma t (RORγt).[2][3][7][8]

JTE-151 is a novel, orally available, and selective antagonist of RORγ.[3][7] By inhibiting the transcriptional activity of RORγ, **JTE-151** effectively suppresses the differentiation of naïve CD4⁺ T cells into Th17 cells and inhibits the production of IL-17.[3][4][7] This makes **JTE-151** a promising therapeutic candidate for Th17-mediated autoimmune disorders.[3][4] This application note provides a detailed protocol for analyzing the inhibitory effect of **JTE-151** on Th17 cell differentiation in vitro using flow cytometry.

Principle The protocol outlines the in vitro differentiation of naïve CD4⁺ T cells into Th17 cells in the presence of various concentrations of **JTE-151**. The efficacy of **JTE-151** is quantified by measuring the frequency of IL-17A-producing cells within the CD4⁺ T cell population using intracellular cytokine staining and flow cytometry. A reduction in the percentage of CD4⁺IL-17A⁺ cells in **JTE-151**-treated cultures compared to vehicle-treated controls indicates successful inhibition of Th17 differentiation.

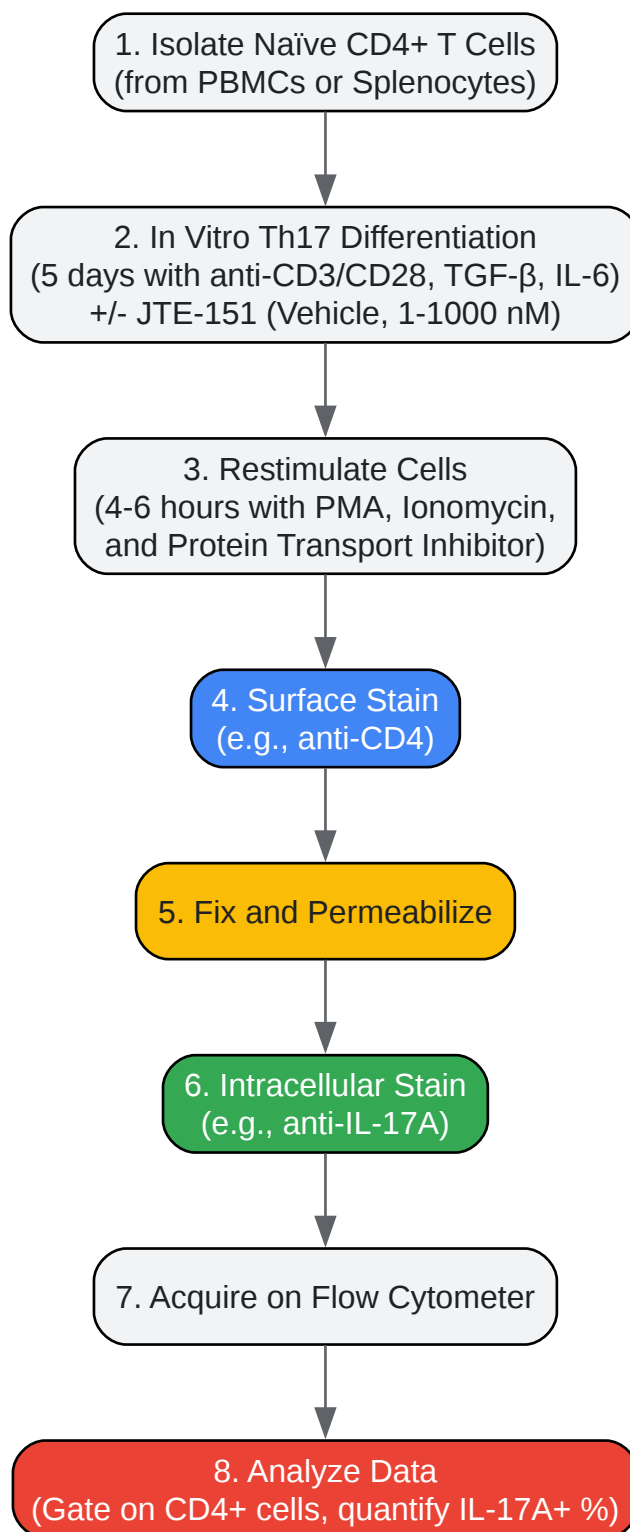
Signaling Pathway and Experimental Design

The differentiation of naïve CD4⁺ T cells into Th17 cells is initiated by the cytokines TGF- β and IL-6.^{[2][8][9]} This signaling cascade activates the transcription factor STAT3, which subsequently induces the expression of ROR γ t.^{[8][9]} ROR γ t then drives the genetic program for Th17 lineage commitment, including the transcription of the IL17A gene. **JTE-151** acts by directly antagonizing ROR γ t, thereby blocking IL-17A production.^{[3][7]}



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Caption: Th17 differentiation pathway and **JTE-151** mechanism of action.



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Caption: Experimental workflow for **JTE-151** efficacy testing.

Experimental Protocols

Protocol 1: Isolation of Naïve CD4+ T Cells

This protocol is for the isolation of mouse naïve CD4+ T cells from splenocytes. A similar procedure can be adapted for human peripheral blood mononuclear cells (PBMCs).

Materials:

- Mouse spleens
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- Naïve CD4+ T Cell Isolation Kit (e.g., MACS-based)
- 70 µm cell strainer
- Phosphate Buffered Saline (PBS)

Procedure:

- Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI-1640.
- Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
- Wash the strainer with RPMI-1640 to collect the remaining cells.
- Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C. Discard the supernatant.
- Resuspend the pellet in red blood cell lysis buffer (if necessary) and incubate according to the manufacturer's instructions.
- Wash the cells with PBS and centrifuge again.

- Resuspend the cell pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
- Isolate naïve CD4⁺ T cells (CD4⁺CD62L⁺) using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.[\[10\]](#)
- Determine cell viability and count using a hemocytometer or automated cell counter.

Protocol 2: In Vitro Th17 Differentiation with JTE-151 Treatment

Materials:

- Isolated naïve CD4⁺ T cells
- Complete RPMI Medium: RPMI-1640, 10% FBS, 1% Pen-Strep
- 96-well flat-bottom culture plates
- Plate-bound anti-CD3 (e.g., clone 145-2C11, 1-5 µg/mL) and soluble anti-CD28 (e.g., clone 37.51, 1-2 µg/mL) antibodies
- Th17 polarizing cytokines: Recombinant Mouse TGF-β1 (1-5 ng/mL), Recombinant Mouse IL-6 (20-50 ng/mL)[\[2\]](#)[\[10\]](#)
- Neutralizing antibodies: Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)[\[10\]](#)
- **JTE-151** (stock solution in DMSO)
- Vehicle control (DMSO)

Procedure:

- Coat a 96-well plate with anti-CD3 antibody overnight at 4°C or for 2 hours at 37°C. Wash the wells twice with sterile PBS before use.
- Prepare Th17 differentiation medium by adding TGF-β1, IL-6, anti-IFN-γ, and anti-IL-4 to complete RPMI medium.

- Prepare serial dilutions of **JTE-151** in the Th17 differentiation medium. Suggested final concentrations: 1 nM, 10 nM, 100 nM, 1 μ M. Also, prepare a vehicle control condition containing the same final concentration of DMSO.
- Resuspend naïve CD4⁺ T cells to a concentration of $1-2 \times 10^6$ cells/mL in the differentiation medium.
- Add soluble anti-CD28 antibody to the cell suspension.
- Plate 200 μ L of the cell suspension per well into the anti-CD3 coated plate containing the different concentrations of **JTE-151** or vehicle.
- Incubate the plate for 4-5 days at 37°C in a 5% CO₂ humidified incubator.

Protocol 3: Restimulation, Staining, and Flow Cytometry

Materials:

- Differentiated T cells from Protocol 2
- Cell Stimulation Cocktail: Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 μ g/mL)[1]
- Protein Transport Inhibitor Cocktail (e.g., Brefeldin A or Monensin)[1][11]
- FACS Buffer (PBS + 2% FBS + 0.09% sodium azide)
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A
- Fixation/Permeabilization Buffer Kit

Procedure:

- Restimulation: Add the Cell Stimulation Cocktail and a Protein Transport Inhibitor to each well. Incubate for 4-6 hours at 37°C.[11][12]

- **Harvest and Wash:** Harvest cells and transfer to FACS tubes. Wash cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
- **Viability Staining:** Resuspend cells in PBS and add a fixable viability dye according to the manufacturer's protocol. Incubate for 20 minutes at 4°C in the dark. Wash with FACS buffer.
- **Surface Staining:** Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD4 antibody. Incubate for 30 minutes at 4°C in the dark. Wash twice with FACS buffer.
- **Fixation and Permeabilization:** Resuspend the cells in 100 µL of Fixation/Permeabilization solution. Incubate for 20-30 minutes at 4°C. Wash with Permeabilization Buffer.[\[13\]](#)
- **Intracellular Staining:** Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the anti-IL-17A antibody. Incubate for 30-45 minutes at 4°C in the dark.[\[14\]](#)[\[15\]](#)
- **Final Wash:** Wash cells twice with Permeabilization Buffer and once with FACS Buffer.
- **Acquisition:** Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events (e.g., >50,000 live, single CD4+ events).
- **Analysis:** Analyze the data using flow cytometry software. Gate sequentially on lymphocytes (FSC vs. SSC), single cells, live cells, and then CD4+ cells. Within the CD4+ population, quantify the percentage of IL-17A+ cells for each treatment condition.

Data Presentation

The results of the experiment can be summarized to show the dose-dependent effect of **JTE-151** on Th17 differentiation. The IC50 value for **JTE-151**'s inhibition of mouse Th17 differentiation has been reported to be approximately 32.4 nmol/L.[\[7\]](#)

Table 1: Effect of **JTE-151** on the Percentage of IL-17A+ Cells among CD4+ T Cells

Treatment Group	Concentration	Mean % of CD4+IL-17A+ Cells	Standard Deviation	% Inhibition
No Polarization	-	0.8%	± 0.2%	-
Vehicle Control	0 (0.1% DMSO)	11.3%	± 1.5%	0%
JTE-151	1 nM	10.5%	± 1.3%	7.1%
JTE-151	10 nM	7.2%	± 0.9%	36.3%
JTE-151	30 nM	5.8%	± 0.7%	48.7%
JTE-151	100 nM	2.1%	± 0.5%	81.4%
JTE-151	1000 nM	1.2%	± 0.3%	90.3%

Data are representative and based on published findings for illustrative purposes.[7]

Interpretation: The data clearly demonstrate that **JTE-151** inhibits the differentiation of naïve CD4+ T cells into Th17 cells in a concentration-dependent manner. The vehicle-treated control shows a significant population of IL-17A-producing cells, confirming successful Th17 polarization. Treatment with **JTE-151** leads to a marked reduction in this population, with an estimated IC50 value consistent with published literature.[7] This validates the potent and specific activity of **JTE-151** as an RORγ antagonist.

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